molecular formula C16H21NO5 B1373909 (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine CAS No. 222987-19-1

(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Cat. No.: B1373909
CAS No.: 222987-19-1
M. Wt: 307.34 g/mol
InChI Key: SXRIFGDPTJFUDM-CYBMUJFWSA-N
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Description

“(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine” (CAS: 250681-87-9) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 3-carboxyphenoxy substituent. Its molecular formula is C₁₆H₂₁NO₅, and it has a molecular weight of 307.34 g/mol . The compound is characterized by a rigid pyrrolidine ring, a Boc group that enhances stability during synthetic processes, and a carboxylic acid moiety that enables further functionalization, making it valuable in pharmaceutical intermediates and fine chemical synthesis .

Key properties include:

  • Purity: ≥98% (as per commercial specifications)
  • Applications: Used in drug discovery, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs), due to its modular structure .

Properties

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRIFGDPTJFUDM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Boc-Protected Pyrrolidine Intermediate

The starting point is usually (R)-3-hydroxypyrrolidine or its derivatives. The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions (0–25°C) in an aprotic solvent like dichloromethane (DCM) or toluene.

  • Reaction conditions:

    • Boc2O (0.6 equivalents relative to substrate)
    • Triethylamine (1.2 equivalents)
    • Solvent: DCM or toluene
    • Temperature: 0 to 25°C
    • Reaction time: 3–7 hours
  • Outcome:

    • Formation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with yields typically >90%
    • The product is isolated by extraction, drying, and concentration, often followed by column chromatography for purity enhancement.

Conversion of 3-Hydroxypyrrolidine to a Leaving Group

To introduce the phenoxy substituent, the 3-hydroxy group is converted into a better leaving group, such as a mesylate (methanesulfonyl ester).

  • Typical procedure:

    • React (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) in the presence of triethylamine.
    • Conditions: 0°C to room temperature, 6–7 hours.
    • Solvent: DCM or toluene
  • Yields and selectivity:

    • High yields (92–100%)
    • The mesylate intermediate is often used without further purification.

Nucleophilic Substitution with 3-Bromobenzoic Acid Derivative

The key step involves nucleophilic substitution of the mesylate intermediate with a phenol derivative bearing a carboxylic acid group, such as 3-bromobenzoic acid or its phenolate form.

  • Reaction conditions:

    • Base: Potassium carbonate or sodium hydride to generate the phenolate anion.
    • Solvent: Polar aprotic solvents like DMF or DMSO.
    • Temperature: Elevated temperatures (60–100°C) to promote substitution.
    • Time: Several hours to overnight.
  • Mechanism:

    • The phenolate ion attacks the electrophilic carbon bearing the mesylate, displacing the mesylate group and forming the 3-(3-carboxy-phenoxy) substituent at the 3-position of the pyrrolidine ring.
  • Outcome:

    • Formation of this compound with good yields (typically 70–85%) depending on reaction optimization.

Final Purification

The crude product is purified by:

  • Extraction with suitable organic solvents.
  • Drying with anhydrous magnesium sulfate or sodium sulfate.
  • Evaporation under reduced pressure.
  • Crystallization from petroleum ether or other solvents.
  • High-performance liquid chromatography (HPLC) may be employed for further purity enhancement, especially for pharmaceutical-grade material.

Alternative Synthetic Routes and Related Preparations

Synthesis of Boc-Protected 3-Hydroxypyrrolidine (Intermediate)

A notable synthetic route for preparing the Boc-protected 3-hydroxypyrrolidine intermediate (precursor to the target compound) involves:

  • Starting from epichlorohydrin and sodium cyanide to form 4-chloro-3-hydroxy-butyronitrile.
  • Reduction and ring-closure steps using sodium borohydride and boron trifluoride etherate.
  • Boc protection with di-tert-butyl dicarbonate.
  • This method achieves high purity (>95%) and overall yields of 87–89% over three steps.

This route is industrially relevant due to cost-effectiveness and scalability.

Reaction Data Summary Table

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, TEA, DCM, 0–25°C, 3–7 h >90 High selectivity, mild conditions
Mesylation of Hydroxy Group Methanesulfonyl chloride, TEA, DCM/toluene, 0–25°C 92–100 Quantitative conversion
Nucleophilic Substitution 3-Bromobenzoic acid, base (K2CO3/NaH), DMF, 60–100°C 70–85 Key step for phenoxy group introduction
Purification Extraction, drying, crystallization, HPLC - Ensures >95% purity

Research Findings and Optimization Insights

  • The Boc protection step is critical to prevent side reactions on the pyrrolidine nitrogen during substitution.
  • Mesylation provides an excellent leaving group facilitating nucleophilic aromatic substitution.
  • The choice of base and solvent in the substitution step significantly affects yield and selectivity.
  • Temperature control during substitution balances reaction rate and minimizes side reactions.
  • Advanced purification techniques such as preparative HPLC are essential for pharmaceutical applications to achieve high enantiomeric and chemical purity.
  • Industrial processes optimize solvent recovery, reaction times, and reagent stoichiometry to improve cost-efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The carboxy-phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The carboxy group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Pyrrolidine derivatives, including (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, have been investigated for their antimicrobial properties. Research indicates that compounds with a pyrrolidine core can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Pyrrolidine derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a related study highlighted that certain pyrrolidine-based compounds demonstrated cytotoxic effects against human cancer cell lines, suggesting their utility in cancer therapy .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research has identified pyrrolidine derivatives that effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The structure of this compound may contribute to its activity in this area, potentially aiding in the development of new treatments for cognitive disorders .

Case Study 1: Anticancer Activity

A study conducted by Poyraz et al. demonstrated the synthesis of novel pyrrolidine derivatives, including variations of this compound, which exhibited promising anticancer activity against several human cancer cell lines. The results indicated that modifications to the structure could enhance cytotoxicity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Cholinesterase Inhibition

In another investigation into cholinesterase inhibitors, compounds structurally related to this compound were tested for their efficacy against AChE and BuChE. The findings revealed that certain derivatives showed potent inhibition, suggesting potential therapeutic benefits in treating Alzheimer's disease .

Data Table

Application AreaFindings/InsightsReference
Antimicrobial ActivityExhibits significant antibacterial properties
Anticancer PropertiesInduces apoptosis in cancer cell lines
Cholinesterase InhibitionEffective against AChE and BuChE

Mechanism of Action

The mechanism of action of ®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

The R-enantiomer (CAS: 250681-87-9) and its S-counterpart (discontinued per ) exhibit identical molecular formulas but differ in stereochemistry. The R-configuration is preferred in drug synthesis for target-specific interactions, while the S-form is used in mechanistic studies .

Protecting Group Variations: Boc vs. Cbz

  • Boc Group : Provides stability under basic conditions and is cleaved with acids (e.g., TFA). Used in the main compound for amine protection during multi-step syntheses .
  • Cbz Group: (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine (CAS: 1217622-63-3) combines Cbz (acid-labile) and Boc groups, enabling orthogonal deprotection strategies in peptide chemistry .

Substituent Differences

  • 3-Carboxyphenoxy: Enhances hydrogen-bonding capacity and metal coordination, critical for kinase inhibitor design .
  • Carboxymethoxy : In 1-Boc-3(S)-carboxymethoxy-pyrrolidine (CAS: 895126-64-4), this group improves aqueous solubility, favoring formulations in biologics .
  • Aminomethyl: (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine allows for secondary functionalization, such as coupling to resins in solid-phase synthesis .

Physicochemical and Commercial Comparisons

Property This compound (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine (R)-(+)-1-Boc-3-aminopyrrolidine
Molecular Weight 307.34 g/mol 334.41 g/mol 186.25 g/mol
Purity ≥98% Not reported >98.0% (GC)
Price (1g scale) Academic pricing upon request ~$6,100 (1g) $6,100 (1g)
Safety No hazard data available No data Hazard class 4-3-III
  • Cost Drivers: The Boc-protected aminopyrrolidine (CAS: 147081-49-0) is priced higher due to its use in catalysis, whereas the main compound’s pricing is tailored for academic research .
  • Safety: (R)-(+)-1-Boc-3-aminopyrrolidine carries a hazard classification (4-3-III), indicating flammability and reactivity risks, unlike the main compound .

Biological Activity

(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₆H₂₁NO₅
  • Molecular Weight : 307.34 g/mol
  • CAS Number : 222987-19-1

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxy-phenoxy group, making it a versatile building block in organic synthesis and pharmaceutical development.

Biological Applications

  • Medicinal Chemistry :
    • This compound is primarily used as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its structure allows for modifications that enhance therapeutic efficacy.
  • Enzyme Inhibition Studies :
    • The compound has been utilized in studies investigating its role as an enzyme inhibitor or receptor ligand. It interacts with specific molecular targets, which is crucial for designing drugs that modulate biological pathways.
  • Drug Delivery Systems :
    • Its unique structure aids in formulating advanced drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .
  • Bioconjugation :
    • The compound facilitates the attachment of drugs to biomolecules, essential for targeted therapy applications .

The mechanism of action for this compound varies based on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The Boc group provides protection during synthesis, allowing selective reactions at other sites on the molecule .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionActs as an inhibitor for various enzymes related to inflammation and neurological disorders
Drug DevelopmentKey intermediate in synthesizing drugs targeting neurological disorders
BioconjugationFacilitates drug attachment to biomolecules
Material ScienceUsed in developing novel materials with enhanced properties

Case Studies

  • Neuroprotective Effects :
    A study demonstrated that derivatives of this compound exhibited neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Activity :
    Research indicated that compounds derived from this pyrrolidine showed significant anti-inflammatory activity, with IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .
  • Pharmacokinetic Studies :
    Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, enhancing its viability as a therapeutic agent .

Q & A

Q. What are the critical steps for synthesizing (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, and how is Boc protection maintained during reactions?

  • Methodological Answer : Synthesis typically involves:
  • Boc Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a catalytic base (e.g., DMAP) at 0–25°C. This step prevents unwanted side reactions at the amine .
  • Coupling : The 3-carboxy-phenoxy group is introduced via Mitsunobu reaction (using DIAD and triphenylphosphine) or nucleophilic aromatic substitution, depending on the leaving group (e.g., halogen) on the phenyl ring .
  • Deprotection : Acidic conditions (e.g., TFA/DCM) selectively remove the Boc group while preserving the carboxylic acid functionality .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization ensures purity.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenoxy linkage at C3) and Boc group retention. Key signals include:
  • Boc : tert-butyl protons at ~1.4 ppm (singlet) .
  • Carboxylic Acid : Broad peak at ~12 ppm (¹H) and ~170 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₂N₂O₆: 350.15) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O, Boc) and ~1720 cm⁻¹ (carboxylic acid) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Segregate organic waste for incineration by licensed facilities .

Advanced Research Questions

Q. How can chiral resolution of the (R)-enantiomer be optimized, and what techniques validate enantiomeric purity?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) + 0.1% TFA. The (R)-enantiomer typically elutes later than (S) due to steric interactions .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT) to confirm absolute configuration .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry unambiguously. Co-crystallization with chiral auxiliaries (e.g., tartaric acid) may enhance crystal formation .

Q. What computational strategies predict the reactivity of this compound in coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilic sites. The phenoxy oxygen’s lone pairs show high electron density, favoring electrophilic aromatic substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states in SNAr reactions .

Q. How do solvent and temperature variations impact the stability of the Boc group during prolonged reactions?

  • Methodological Answer :
  • Accelerated Stability Testing : Heat the compound in DMF at 40°C, 60°C, and 80°C. Monitor Boc decomposition via TLC (Rf shift) or HPLC retention time changes.
  • Data Table :
Temperature (°C)% Boc Retention (24 hrs)
4098%
6085%
8062%
  • Mitigation : Add 2,6-lutidine (5 mol%) to scavenge protons and inhibit acid-catalyzed deprotection .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at –40°C to reduce conformational flexibility and clarify overlapping signals .
  • Isotopic Labeling : Synthesize a ¹³C-labeled Boc group to distinguish its carbonyl signal from the carboxylic acid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
Reactant of Route 2
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(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

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